8-Fluoro-2-methylquinoline

Overview

Description

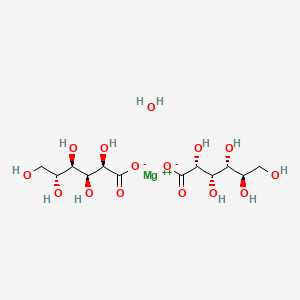

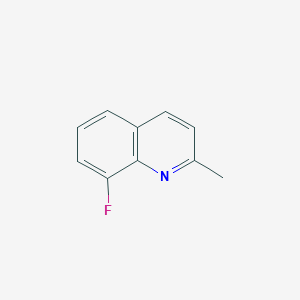

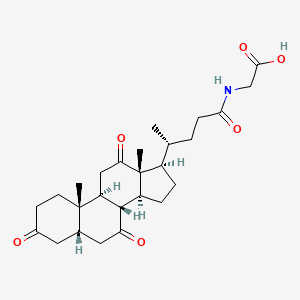

8-Fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H8FN . It has a molecular weight of 161.18 g/mol . The IUPAC name for this compound is 8-fluoro-2-methylquinoline . It is also known by other synonyms such as 2-Methyl-8-fluoroquinoline .

Synthesis Analysis

While specific synthesis methods for 8-Fluoro-2-methylquinoline were not found in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Molecular Structure Analysis

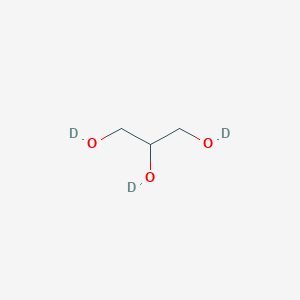

The molecular structure of 8-Fluoro-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This compound has a fluorine atom at the 8th position and a methyl group at the 2nd position . The InChI code for this compound is InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9 (11)10 (8)12-7/h2-6H,1H3 .

Physical And Chemical Properties Analysis

8-Fluoro-2-methylquinoline has a molecular weight of 161.18 g/mol . It has an XLogP3 value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 12.9 Ų . The complexity of the molecule is 160 .

Scientific Research Applications

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 8-Fluoro-2-methylquinoline, are synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

8-Fluoro-2-methylquinoline can be used in novel approaches to functionalize polyfluorinated quinolines. This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Biological Activity

Fluoroquinolines, including 8-Fluoro-2-methylquinoline, exhibit remarkable biological activity. They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Medicine

Fluoroquinolines have found applications in medicine. For example, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs .

Agriculture

A number of fluorinated quinolines, potentially including 8-Fluoro-2-methylquinoline, have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines are also used as components for liquid crystals .

Protein Degrader Building Blocks

8-Fluoro-2-methylquinoline-7-boronic acid, a derivative of 8-Fluoro-2-methylquinoline, is used as a building block in protein degrader research .

Laboratory Chemicals

8-Fluoro-2-methylquinoline is used in the manufacture of substances for scientific research and development .

Safety And Hazards

While specific safety and hazard information for 8-Fluoro-2-methylquinoline was not found in the search results, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

8-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHYMLQMBHHNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459729 | |

| Record name | 8-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-methylquinoline | |

CAS RN |

46001-36-9 | |

| Record name | 8-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these novel 8-fluoro-2-methylquinoline derivatives exert their antimycobacterial activity?

A1: While the exact mechanism is not fully elucidated in the research, in silico studies suggest that these derivatives function by inhibiting ATP synthase []. ATP synthase is an essential enzyme for energy production in bacteria, including Mycobacterium tuberculosis. By binding to this enzyme, the 8-fluoro-2-methylquinoline derivatives disrupt energy production, ultimately leading to bacterial death.

Q2: What structural modifications were made to the 8-fluoro-2-methylquinoline scaffold and how did these changes affect antimycobacterial activity?

A2: The researchers synthesized a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives []. This involved the introduction of an oxetane ring bearing various substituted benzyloxy groups at the 3-position of the 8-fluoro-2-methylquinoline core. These modifications led to variations in antimycobacterial activity, with some derivatives (9b, 9c, 9d, 9f, 9g, 9h, and 9i) exhibiting excellent potency with MIC values ranging from 3.41–12.23 μM against Mycobacterium tuberculosis H37Rv []. This highlights the importance of the oxetane ring and its substituents for enhancing antimycobacterial activity in this series.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)

![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)